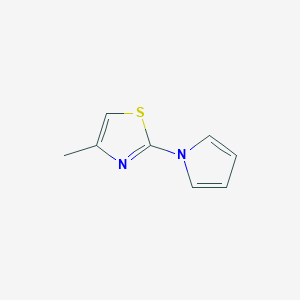

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole and its derivatives have been utilized in cycloaddition reactions, demonstrating their role as reactive intermediates in synthesizing heterocyclic compounds. For example, the cycloaddition of pyrrolo[1,2-c]thiazoles to electron-deficient alkenes and alkynes has been investigated, showing that these compounds act as versatile intermediates in organic synthesis (Sutcliffe et al., 2000). Furthermore, the development of novel syntheses for variably substituted pyrrolo[2,3-d]thiazoles through microwave-assisted cyclization highlights the potential of these compounds in constructing complex molecular architectures (Koolman et al., 2010).

Biological Activities

Research on the biological activities of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives has uncovered their potential as anticancer agents. A study on the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles revealed that certain derivatives exhibited promising activity against colon carcinoma and liver carcinoma cell lines, suggesting their utility in developing novel anticancer treatments (Gomha et al., 2015). Additionally, nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) experimental models, highlighting their potential as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Antimicrobial and Antioxidant Properties

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been evaluated for their antimicrobial properties, demonstrating significant activity against various bacteria and fungi. This research suggests the potential of these compounds in developing new antimicrobial agents (Harikrishna et al., 2015). Moreover, the synthesis and modeling of 5-arylazo-2-chloroacetamido thiazole derivatives explored their antioxidant efficacy, indicating their potential as antioxidant agents (Hossan, 2020).

Mecanismo De Acción

Target of Action

The primary targets of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole are currently unknown

Mode of Action

It is known that many heterocyclic compounds, including those containing a pyrrole ring, can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Heterocyclic compounds like this one can potentially interact with multiple pathways, leading to diverse downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBMFOMSDCBXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)

![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-methylphenyl)-4-phenylbenzamide](/img/structure/B2929599.png)

![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)